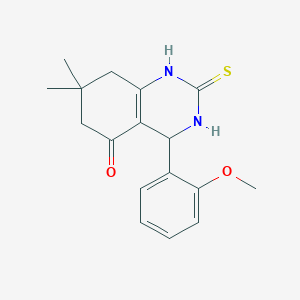

4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Description

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a hexahydroquinazolinone derivative characterized by a 2-methoxyphenyl substituent at the 4-position and a thioxo group at the 2-position. This compound belongs to a class of heterocycles with demonstrated pharmacological relevance, including antimicrobial, anticancer, and kinesin-inhibitory activities . Its synthesis typically involves one-pot multicomponent reactions using nanocatalysts under solvent-free conditions, ensuring moderate-to-high yields and environmental sustainability .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-17(2)8-11-14(12(20)9-17)15(19-16(22)18-11)10-6-4-5-7-13(10)21-3/h4-7,15H,8-9H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKOURQYSNZCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC(=S)N2)C3=CC=CC=C3OC)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and thiolation reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl ring or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of hexahydroquinazolinones are highly dependent on substituents at the 4-position and modifications to the thioxo group. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and modulate receptor interactions via steric or electronic effects.

- Halogenated analogs (4e, 4f) exhibit stronger antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

- Indole-containing analogs (23, 24) show distinct spectral properties (e.g., NMR shifts at δ 10.30 ppm for indole NH) and higher melting points (~206–213°C), suggesting enhanced crystallinity .

Key Findings :

- Halogenated analogs (4e, 4f) outperform methoxy-substituted compounds in antimicrobial assays, possibly due to enhanced electrophilicity .

- The 3-hydroxyphenyl analog shows potent kinesin inhibition (Ki = 120 nM), suggesting that polar substituents improve target binding .

- Indole derivatives (23, 24) lack antimicrobial data but exhibit structural uniqueness, warranting further study .

Molecular Modeling and Target Interactions

- The (S)-3-hydroxyphenyl analog (PDB: 2X7C) binds to kinesin Eg5 via hydrogen bonds between the hydroxyl group and Asp130/Glu116, while the quinazolinone core engages in hydrophobic interactions .

- Methoxy groups (as in the target compound) may reduce binding affinity compared to hydroxyl groups due to weaker hydrogen bonding but could enhance metabolic stability .

Biological Activity

The compound 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been investigated for their potential therapeutic applications in various diseases including cancer, inflammation, and infections. This article reviews the biological activities associated with this specific compound based on available research findings.

Chemical Structure and Properties

This compound features a thioxo group and methoxy substitution on the phenyl ring. The molecular formula is with a molecular weight of approximately 328.5 g/mol. The presence of the methoxy group enhances its solubility and potentially its biological activity compared to other derivatives lacking this substituent.

Biological Activities

The biological activities of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can be summarized as follows:

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance:

- Inhibition Zones : Compounds similar to 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one have shown inhibition zones ranging from 14 mm to 24 mm against various bacterial strains .

Antiproliferative Activity

Studies have shown that quinazoline derivatives can inhibit cell proliferation in cancer cell lines:

- Cell Lines Tested : The compound was tested against colorectal cancer (CRC) cell lines and showed a dose-dependent inhibition of cell growth .

- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes related to cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on phospholipase A2 (PLA2) and protease enzymes:

- PLA2 Inhibition : At a concentration of 0.05 g/L, significant inhibition (up to 92.86%) was observed for certain derivatives .

- Protease Activity : Compounds demonstrated variable protease inhibitory activity with maximum inhibition recorded at 0.6 mg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like methoxy enhances biological activity:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-one | Methoxy substitution | Antibacterial and antiproliferative |

| 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-one | Bromine substitution | High antibacterial activity |

| 4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-one | Chlorine substitution | Antioxidant properties |

Case Studies

Several studies have highlighted the potential therapeutic applications of quinazoline derivatives:

- Colorectal Cancer Study : A study focused on octahydroquinazolinones demonstrated their ability to reduce CRC risk factors through enzyme inhibition .

- Antibacterial Evaluation : Comparative studies on various quinazoline derivatives showed that those with specific substitutions had enhanced antibacterial properties against resistant strains .

Q & A

Modification Strategies :

- Replace the 2-thioxo group with carbonyl to alter electron density.

- Introduce halogens (e.g., F, Br) to improve metabolic stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary across reported methods for hexahydroquinazolinones?

- Analysis : Discrepancies arise from:

- Catalyst Efficiency : Nanocatalysts (e.g., Fe₃O₄@SiO₂) improve yields (75%) vs. traditional acids (50%) .

- Solvent Effects : Solvent-free conditions reduce side reactions but require precise temperature control (±2°C) .

- Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time).

Research Tools and Workflows

Q. Which software suites are recommended for crystallographic data processing?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.